1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring substituted with difluoroethyl, iodine, and nitro groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of 1,1-difluoro-2-iodoethane, which is then reacted with a pyrazole derivative under specific conditions to introduce the difluoroethyl group. The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The difluoroethyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole: Lacks the iodine substituent but shares similar reactivity.
5-Iodo-3-nitro-1H-pyrazole: Lacks the difluoroethyl group but retains the iodine and nitro functionalities.
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazole: Lacks the nitro group but contains the difluoroethyl and iodine substituents.
Uniqueness: 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole is unique due to the combination of difluoroethyl, iodine, and nitro groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H4F2IN3O2 |
---|---|
Molecular Weight |
303.01 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-5-iodo-3-nitropyrazole |
InChI |
InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2H2 |
InChI Key |
NCSLKTPGCAJPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.